

Solid-Phase Extraction Protocol for Carebastine with Carebastine-d6 Internal Standard

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Compound of Interest		
Compound Name:	Carebastine-d6	
Cat. No.:	B12363215	Get Quote

Introduction

Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating second-generation H1 histamine receptor antagonist. Accurate quantification of Carebastine in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a highly effective sample preparation technique that removes interfering substances from the plasma matrix, thereby improving the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as **Carebastine-d6**, is strongly recommended to ensure the highest level of accuracy and robustness in the bioanalysis of Carebastine by compensating for variability during the analytical process.[1]

This application note provides a detailed protocol for the solid-phase extraction of Carebastine and its deuterated internal standard, **Carebastine-d6**, from human plasma using Strata-X-C micro extraction cartridges.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Ebastine and Carebastine in human plasma.[2]

Materials and Reagents:



- Carebastine and Carebastine-d6 reference standards
- Methanol (HPLC grade)
- Water (deionized or Milli-Q)
- Human plasma (K2EDTA)
- Strata-X-C 33 μm polymeric strong cation exchange micro extraction cartridges[2]
- SPE manifold
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare individual stock solutions of Carebastine and Carebastine-d6 in methanol.
 - From these stock solutions, prepare working standard solutions of Carebastine and a
 working solution of the internal standard, Carebastine-d6, by diluting with a
 methanol:water (50:50 v/v) mixture.[2]
- Sample Preparation:
 - \circ To a 200 µL aliquot of human plasma, add 50 µL of the **Carebastine-d6** internal standard working solution.
 - Vortex the sample for 10 seconds.[2]
- Solid-Phase Extraction:
 - Conditioning: Condition the Strata-X-C micro extraction cartridges with 1.0 mL of methanol followed by 1.0 mL of water.



- Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 2 x 1.0 mL of water.
- Drying: Dry the cartridge for 2.0 minutes by applying nitrogen.
- \circ Elution: Elute Carebastine and **Carebastine-d6** from the cartridge with 500 μ L of the mobile phase solution into pre-labeled vials.
- Downstream Analysis (LC-MS/MS):
 - The eluted samples are ready for injection into the LC-MS/MS system.
 - A typical injection volume is 5 μL.
 - Chromatographic separation is typically achieved on a C18 column, such as a BDS Hypersil C18 (50 mm × 4.6 mm, 5µm), with a flow rate of 0.6 mL/min.
 - Detection is performed using a tandem mass spectrometer in positive ionization mode.

Quantitative Data Summary

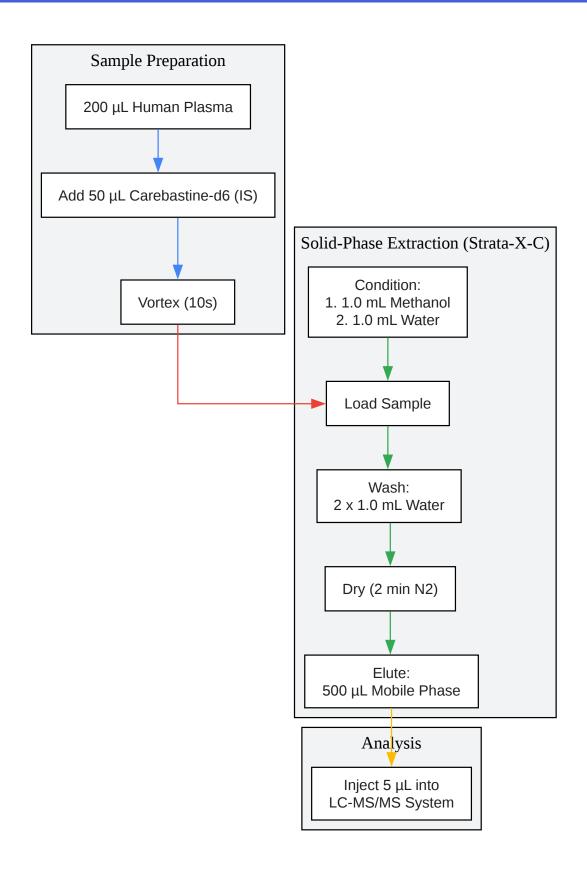
The following table summarizes the key performance parameters of the described solid-phase extraction and subsequent LC-MS/MS analysis method for Carebastine and its internal standard, **Carebastine-d6**.



Parameter	Carebastine	Carebastine-d6	Reference
Linearity Range	1.013 - 1005.451 ng/mL	N/A	
Lower Limit of Quantification (LLOQ)	1.013 ng/mL	N/A	
Mean Overall Recovery	77.33%	77.36%	
Matrix Effect	Evaluated and found to be acceptable as per validation guidelines.	Evaluated and found to be acceptable as per validation guidelines.	-

Experimental Workflow





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Caption: Solid-Phase Extraction Workflow for Carebastine.



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References

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